molecular formula C24H22N2O3 B4881542 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

Numéro de catalogue B4881542
Poids moléculaire: 386.4 g/mol
Clé InChI: LMOKFQUKTCWLJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family and has been shown to have a high affinity for the epidermal growth factor receptor (EGFR).

Mécanisme D'action

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is a selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the EGFR and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and pancreatic cancer cells. 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is its high selectivity for the EGFR tyrosine kinase. This allows for the inhibition of the EGFR signaling pathway without affecting other signaling pathways. However, one of the limitations of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone with other targeted therapies for cancer treatment. Additionally, the development of new drug delivery systems for 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone may improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the reaction of 2-(2-biphenylyloxy)ethylamine with 2-chloroethyl isocyanate in the presence of a base. The resulting intermediate is then treated with 4,5-diamino-6-phenylpyrimidine to form the final product.

Applications De Recherche Scientifique

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have a high affinity for the EGFR, which is overexpressed in many types of cancer. Inhibition of the EGFR signaling pathway has been shown to be an effective strategy for cancer treatment.

Propriétés

IUPAC Name

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-24-21-11-4-6-12-22(21)25-18-26(24)14-15-28-16-17-29-23-13-7-5-10-20(23)19-8-2-1-3-9-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKFQUKTCWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7006077

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.